N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-15(2)21(18,19)16-6-3-11(4-7-16)9-14-13(17)12-5-8-20-10-12/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPXVUPGGCXBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfamoyl Group: This step typically involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Furan Ring: The final step involves coupling the piperidine-sulfamoyl intermediate with a furan carboxylic acid derivative under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, but specific details are not available.
Chemical Reactions Analysis
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group or the furan ring, leading to the formation of corresponding amines or dihydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group or the furan ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing piperidine and furan rings.
Biology: It may serve as a probe or ligand in biological studies, particularly those involving sulfamoyl-containing compounds.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide exerts its effects would depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfamoyl group could play a key role in these interactions, possibly through hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide can be compared with other similar compounds, such as:
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide : This compound contains an isoxazole ring instead of a furan ring, which may confer different chemical and biological properties.
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-fluorobenzamide : This compound contains a fluorobenzamide group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C13H21N3O4S
- Molecular Weight : 315.39 g/mol
Structural Characteristics
The compound features a furan ring, a piperidine moiety, and a sulfamoyl group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit several biological activities, primarily through:
- Acetylcholinesterase Inhibition : The compound shows promise as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which help in mitigating oxidative stress—a contributor to various chronic diseases.
Acetylcholinesterase Inhibition Studies
A study evaluating the acetylcholinesterase inhibitory activity of related compounds found that derivatives with similar structural motifs exhibited significant inhibition with IC50 values ranging from 10 µM to 30 µM . While specific IC50 values for this compound were not detailed in the available literature, its structural similarities suggest comparable efficacy.
Antioxidant Activity Assessment
The antioxidant potential was assessed using various assays such as DPPH and ABTS radical scavenging tests. Compounds with similar sulfamoyl structures demonstrated robust free radical scavenging capabilities, indicating that this compound might also exhibit significant antioxidant activity .
Case Studies
- Neuroprotective Effects : In a study involving neuroprotective agents, compounds structurally related to this compound showed promising results in reducing neuronal cell death in vitro when exposed to oxidative stress .
- Therapeutic Applications : The potential application of this compound in treating cognitive disorders was highlighted in a review discussing novel AChE inhibitors. The review emphasized the need for further investigation into compounds with sulfamoyl groups for their neuroprotective properties .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimized synthetic routes for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide, and how can reaction conditions be controlled to maximize yield?
The synthesis involves three key steps:
- Cyclization to form the piperidine ring.
- Sulfamoylation using N,N-dimethylsulfamoyl chloride under alkaline conditions (e.g., NaHCO₃ or Et₃N) to introduce the sulfamoyl group.
- Coupling of the sulfamoyl-piperidine intermediate with a furan-3-carboxylic acid derivative via amide bond formation, typically using carbodiimide coupling agents like EDC or DCC . Optimization strategies include:
- Maintaining pH > 8 during sulfamoylation to prevent side reactions.
- Using anhydrous solvents (e.g., DCM or THF) and inert atmospheres to avoid hydrolysis.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key analytical methods include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the piperidine and furan ring connectivity and sulfamoyl group placement.
- High-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 315.39 (C₁₃H₂₁N₃O₄S⁺) .
- HPLC with a C18 column (e.g., 1.63 min retention time under QC-SMD-TFA05 conditions) and LCMS for purity assessment and detection of by-products .
Q. What preliminary biological assays are recommended to evaluate its neuroprotective potential?
Standard assays include:
- In vitro oxidative stress models (e.g., H₂O₂-induced neuronal cell death in SH-SY5Y cells) with viability measured via MTT assay.
- Acetylcholinesterase (AChE) inhibition assays using Ellman’s method to quantify IC₅₀ values.
- Reactive oxygen species (ROS) detection via fluorescent probes (e.g., DCFH-DA) to assess antioxidant activity .
Advanced Questions
Q. How does the sulfamoyl group influence binding to acetylcholinesterase compared to analogs lacking this moiety?
The sulfamoyl group enhances hydrogen bonding with AChE’s catalytic triad (e.g., His447) and stabilizes the enzyme-inhibitor complex. Comparative studies with analogs (e.g., N-((1-(morpholinosulfonyl)piperidin-4-yl)methyl)furan-3-carboxamide) show:
- 2–3-fold higher AChE inhibition for sulfamoyl-containing derivatives.
- Docking simulations (e.g., AutoDock Vina) reveal stronger binding affinity (ΔG = −9.2 kcal/mol) due to sulfamoyl interactions with the peripheral anionic site . Methodology : Perform site-directed mutagenesis on AChE residues (e.g., Tyr337Ala) to validate binding contributions.
Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values)?
Discrepancies often arise from:
- Assay variability : Differences in AChE source (human vs. electric eel) or substrate concentration.
- Compound purity : Impurities >5% can skew results; validate via HPLC-MS.
- Cell line heterogeneity : Use standardized neuronal models (e.g., primary cortical neurons vs. SH-SY5Y). Solutions :
- Replicate studies under harmonized conditions (e.g., 0.1 mM acetylthiocholine, pH 8.0).
- Include positive controls (e.g., donepezil) to calibrate assay sensitivity .
Q. What strategies improve metabolic stability of analogs without compromising target affinity?
Structural modifications include:
- Introducing electron-withdrawing groups (e.g., -CF₃) on the furan ring to reduce CYP450-mediated oxidation.
- Replacing the piperidine methylene linker with a cyclopropane ring to enhance rigidity and resistance to esterase cleavage.
- Isosteric replacement of the sulfamoyl group with a phosphonate moiety to maintain hydrogen bonding while improving stability . Validation : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) and plasma protein binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
